molecular formula C9H11FN2 B13116143 1-(6-Fluoropyridin-3-yl)cyclobutanamine

1-(6-Fluoropyridin-3-yl)cyclobutanamine

Cat. No.: B13116143
M. Wt: 166.20 g/mol
InChI Key: OZIBGJKTQDTJNE-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)cyclobutanamine is a cyclobutanamine derivative featuring a 6-fluoro-substituted pyridine ring at the 3-position. Fluorine’s electronegativity and small atomic radius may enhance metabolic stability and binding affinity in biological systems compared to bulkier halogens like chlorine .

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

1-(6-fluoropyridin-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C9H11FN2/c10-8-3-2-7(6-12-8)9(11)4-1-5-9/h2-3,6H,1,4-5,11H2

InChI Key

OZIBGJKTQDTJNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)F)N

Origin of Product

United States

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)cyclobutanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Potential: Fluorine’s metabolic stability could make the fluoro compound a candidate for central nervous system (CNS) drugs or enzyme inhibitors. The chloro analog’s higher lipophilicity may suit peripheral targets.
  • Agrochemical Applications : Both compounds could serve as intermediates in pesticide synthesis, with fluorine offering resistance to environmental degradation .

Biological Activity

1-(6-Fluoropyridin-3-yl)cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(6-Fluoropyridin-3-yl)cyclobutanamine features a cyclobutane ring substituted with a 6-fluoropyridine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of 1-(6-Fluoropyridin-3-yl)cyclobutanamine is primarily attributed to its role as an inhibitor of various kinases, particularly those involved in signaling pathways related to cancer and inflammation. The compound has been shown to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream cellular processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 1-(6-Fluoropyridin-3-yl)cyclobutanamine:

Activity Target IC50 Value (nM) Reference
Inhibition of JNK3c-Jun N-terminal kinase24
Inhibition of p38α MAPKMitogen-activated protein kinase17
Anticancer activityVarious cancer cell linesVaries by cell line
Antibacterial activityGram-positive bacteriaVaries

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(6-Fluoropyridin-3-yl)cyclobutanamine:

  • Kinase Inhibition Studies : Research demonstrated that structural modifications around the pyridinylimidazole scaffold could enhance selectivity for JNK3 over p38α MAPK. The compound's binding affinity was confirmed through enzyme-linked immunosorbent assays (ELISA), indicating its potential as a selective JNK3 inhibitor .
  • Anticancer Activity : In vitro studies have revealed that 1-(6-Fluoropyridin-3-yl)cyclobutanamine exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways that are often dysregulated in cancer.
  • Antibacterial Properties : Preliminary investigations into the antibacterial efficacy of this compound suggest that it possesses activity against certain Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis

When compared to similar compounds, 1-(6-Fluoropyridin-3-yl)cyclobutanamine stands out due to its unique structural features and biological activities. For instance, compounds like pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-b]pyridine also exhibit kinase inhibition but may lack the specificity observed with this cyclobutanamine derivative.

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